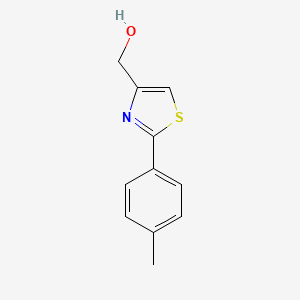

(2-(p-Tolyl)thiazol-4-yl)methanol

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. tandfonline.comeurekaselect.com Its unique structural and electronic properties make it a versatile scaffold in drug design, contributing to a wide spectrum of pharmacological activities. tandfonline.comnih.govnih.gov Thiazole-containing compounds have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal agents. tandfonline.comnih.govresearchgate.net

The significance of the thiazole moiety is underscored by its presence in a variety of natural products, such as vitamin B1 (thiamine), and in a range of commercially available drugs. eurekaselect.comnih.gov Notable examples include the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin, which highlight the successful integration of the thiazole nucleus into clinically effective therapies. eurekaselect.comnih.gov The ability of the thiazole ring to participate in various chemical interactions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making it a favored building block for medicinal chemists. nih.gov

Overview of (2-(p-Tolyl)thiazol-4-yl)methanol within Thiazole-Based Chemical Space

Within the vast library of thiazole derivatives, this compound emerges as a compound of interest for further investigation. Its structure features a central thiazole ring substituted at the 2-position with a p-tolyl group (a toluene (B28343) substituent) and at the 4-position with a hydroxymethyl group. This specific arrangement of functional groups provides a platform for potential biological activity and further chemical modification.

The synthesis of this compound has been described, involving the hydrolysis of 4-(chloromethyl)-2-p-tolylthiazole. chemicalbook.com This synthetic accessibility allows for the production of the compound for research purposes. The presence of the hydroxyl group offers a reactive site for the creation of new derivatives, while the p-tolyl group can influence the molecule's lipophilicity and potential interactions with biological targets.

Table 1: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 36093-97-7 |

| Molecular Formula | C11H11NOS |

| Melting Point | 114-115 °C chemicalbook.com |

| Appearance | Solid |

Research Objectives and Scope of Investigation for Thiazole Methanol (B129727) Derivatives

The investigation of thiazole methanol derivatives, such as this compound, is driven by several key research objectives. A primary goal is the exploration of their potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. nih.govmdpi.com The modular nature of these compounds allows for the systematic modification of their structure to probe structure-activity relationships (SAR).

Research in this area often focuses on:

Anticancer Activity: Many studies have explored the anticancer potential of thiazole derivatives. nih.govmdpi.com Investigations into compounds like this compound would likely involve screening against various cancer cell lines to determine their cytotoxic and antiproliferative effects. acs.orgnih.gov

Antimicrobial Properties: Given the established antimicrobial activity of the thiazole scaffold, a significant research objective is to evaluate new derivatives for their efficacy against a range of bacterial and fungal pathogens. nih.gov

Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit various enzymes. Research on thiazole methanol derivatives may aim to identify specific enzymatic targets, which could elucidate their mechanism of action and therapeutic potential. nih.gov

The scope of investigation for these derivatives is broad, encompassing chemical synthesis, in vitro biological evaluation, and computational modeling to predict their properties and interactions with biological systems. nih.govmdpi.com The ultimate aim is to identify lead compounds that can be further developed into novel drugs for the treatment of various diseases.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQRQDVYECSELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586187 | |

| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36093-97-7 | |

| Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 P Tolyl Thiazol 4 Yl Methanol and Its Analogues

Established Reaction Pathways for the Core (2-(p-Tolyl)thiazol-4-yl)methanol Structure

The construction of the this compound molecule relies on the formation of the central thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms. researchgate.net The most prominent and widely utilized method for this purpose is the Hantzsch thiazole synthesis. wikipedia.orgchemhelpasap.comsynarchive.com

Precursors and Starting Materials in Thiazole Ring Formation

The Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com For the specific synthesis of the 2-(p-tolyl)thiazole core, the requisite precursors are p-tolylthioamide and a suitable 3-halo-2-oxopropanal derivative or its synthetic equivalent.

A common route to this compound involves the use of 2-(p-tolyl)thiazole-4-carboxylic acid or its ester as an intermediate. cenmed.com The synthesis of this intermediate can be achieved through the Hantzsch reaction of 4-methylthiobenzamide with ethyl bromopyruvate. The resulting ethyl 2-(p-tolyl)thiazole-4-carboxylate can then be reduced to the target alcohol.

Another pathway involves the reaction of 4-(chloromethyl)-2-(p-tolyl)thiazole hydrochloride with water and concentrated sulfuric acid under reflux conditions. chemicalbook.com This method directly yields this compound.

The key precursors for these syntheses are summarized in the table below.

| Target Compound/Intermediate | Precursor 1 | Precursor 2 | Reaction Type |

| Ethyl 2-(p-tolyl)thiazole-4-carboxylate | 4-Methylthiobenzamide | Ethyl bromopyruvate | Hantzsch Thiazole Synthesis |

| This compound | 4-(Chloromethyl)-2-(p-tolyl)thiazole hydrochloride | Water, H₂SO₄ | Hydrolysis |

| 2-(p-Tolyl)thiazole-4-carbaldehyde | This compound | Manganese(IV) oxide | Oxidation |

Optimization of Reaction Conditions and Yields for the Target Compound

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalysts is crucial for maximizing the yield and purity of the final product.

In the Hantzsch synthesis of the thiazole ring, the reaction is often carried out in a polar solvent such as ethanol. The reaction temperature can be varied, with some procedures performed at room temperature while others require heating to reflux. chemhelpasap.com Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nih.gov

For the reduction of the carboxylic acid or ester intermediate to the alcohol, common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF) or ethanol are typically used. The reaction is usually performed at low temperatures to control the reactivity of the reducing agent.

The hydrolysis of 4-(chloromethyl)-2-(p-tolyl)thiazole hydrochloride to this compound requires refluxing in a mixture of water and concentrated sulfuric acid for an extended period, typically 24-48 hours. chemicalbook.com The progress of the reaction is monitored by thin-layer chromatography (TLC). chemicalbook.com

The oxidation of this compound to the corresponding aldehyde, 2-(p-tolyl)thiazole-4-carbaldehyde, can be achieved using oxidizing agents like manganese(IV) oxide in a solvent such as chloroform (B151607) at room temperature. chemicalbook.com This reaction typically proceeds with good yield (around 70%). chemicalbook.com

| Reaction | Reagents and Conditions | Yield |

| Hantzsch Thiazole Synthesis | α-haloketone, thioamide, ethanol, reflux | Generally high yielding |

| Reduction of Ester to Alcohol | LiAlH₄, THF, 0°C to room temperature | Good to excellent |

| Hydrolysis of Chloromethyl derivative | H₂O, H₂SO₄, reflux, 24-48 hours | Not specified |

| Oxidation of Alcohol to Aldehyde | MnO₂, chloroform, room temperature, 12 hours | ~70% chemicalbook.com |

Strategies for Derivatization of this compound

The this compound scaffold provides several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into three areas: alterations at the hydroxyl group, variations on the p-tolyl moiety, and changes to the thiazole ring system.

Modifications at the Hydroxyl Group

The primary alcohol functional group in this compound is a versatile handle for a variety of chemical transformations.

Oxidation: As previously mentioned, the hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like manganese(IV) oxide. chemicalbook.com Further oxidation to the corresponding carboxylic acid, 2-(p-tolyl)thiazole-4-carboxylic acid, can be achieved using stronger oxidizing agents.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Similarly, etherification reactions with alkyl halides or other electrophiles can be performed to introduce a variety of ether linkages. These reactions typically require a base to deprotonate the alcohol.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This provides a reactive intermediate for further nucleophilic substitution reactions.

Substituent Variations on the p-Tolyl Moiety

The p-tolyl group offers opportunities for introducing a range of substituents on the aromatic ring, which can significantly influence the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution will be directed by the existing methyl group and the thiazole ring.

Modification of the Methyl Group: The methyl group on the tolyl moiety can also be a site for derivatization. For example, it can be halogenated under radical conditions or oxidized to a carboxylic acid.

Use of Substituted Starting Materials: A more direct approach to introducing substituents on the phenyl ring is to start with an appropriately substituted thiobenzamide in the initial Hantzsch thiazole synthesis. This allows for the incorporation of a wide variety of functional groups at different positions on the phenyl ring.

Alterations to the Thiazole Ring System

The thiazole ring itself can be modified to generate further structural diversity.

Substitution at C5: The C5 position of the thiazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the substituents at C2 and C4. pharmaguideline.com Halogenation and nitration are possible under specific conditions.

N-Alkylation: The nitrogen atom of the thiazole ring can be alkylated using alkyl halides to form thiazolium salts. pharmaguideline.com These salts can have different reactivity and biological activity compared to the parent thiazole.

Ring Annulation: The thiazole ring can be used as a building block for the synthesis of fused heterocyclic systems. For example, reactions involving functional groups at the C4 and C5 positions can lead to the formation of thiazolopyrimidines or other bicyclic structures. mdpi.com

Advanced Synthetic Approaches and Catalytic Methods

The synthesis of thiazole derivatives, including this compound, has evolved significantly, moving beyond traditional methods like the Hantzsch synthesis, which often involves harsh conditions and hazardous materials. bepls.comwikipedia.org Modern approaches increasingly focus on sustainability, efficiency, and selectivity, incorporating principles of green chemistry and advanced catalysis to streamline the production of these valuable heterocyclic compounds. bohrium.comresearchgate.net

Green chemistry aims to reduce the environmental impact of chemical processes by designing syntheses that are safer, more efficient, and use renewable resources. researchgate.netmdpi.com In the context of thiazole synthesis, these principles are applied through various strategies, including the use of environmentally benign solvents, alternative energy sources, and catalyst-free or recyclable catalyst systems to minimize waste and energy consumption. bepls.combohrium.com

One key area of focus is the replacement of hazardous organic solvents with greener alternatives. mdpi.com Water, for instance, has been used as a solvent for the high-yield synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles without the need for a catalyst. bepls.com Similarly, polyethylene glycol (PEG-400) has served as an effective medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

The use of alternative energy sources like microwave irradiation and ultrasonic waves has also become a prominent green strategy. bepls.commdpi.com Microwave-assisted synthesis, often performed under solvent- and catalyst-free conditions, can dramatically reduce reaction times from hours to mere seconds or minutes while providing high yields and purity. bepls.comnih.gov For example, hydrazinyl thiazole derivatives have been synthesized in 30–175 seconds using this method. nih.gov Ultrasonic irradiation is another energy-efficient method that has been successfully used in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

Multi-component, one-pot reactions represent another pillar of green thiazole synthesis, as they improve atom economy by combining several steps into a single operation, thereby reducing waste and simplifying purification processes. bepls.com

Table 1: Examples of Green Synthetic Approaches for Thiazole Derivatives

| Method | Reactants | Conditions | Key Advantage |

| Microwave-assisted synthesis | Carbonyl compounds, thiosemicarbazide, alpha-haloketones | Solvent-free, catalyst-free, 30-175 seconds | Drastically reduced reaction time, high purity nih.govnih.gov |

| Catalyst-free synthesis in water | Dithiocarbamates, α-halocarbonyl compounds | Reflux in water, 20 hours | Use of an environmentally benign solvent bepls.com |

| Synthesis in PEG-400 | α-Diazoketones, thiourea | PEG-400, 100 °C, 2-3.5 hours | Simple, rapid protocol with a green solvent bepls.com |

| Ultrasonic irradiation | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Reusable catalyst (silica supported tungstosilisic acid), EtOH/H2O | Energy efficient, one-pot multi-component reaction bepls.com |

Catalysts are fundamental to modern organic synthesis, offering pathways to increase reaction rates, improve yields, and control selectivity under milder conditions. tandfonline.com The synthesis of this compound and its analogues benefits from a wide array of catalytic systems, ranging from metal catalysts to organocatalysts. bepls.comorganic-chemistry.org

Copper-catalyzed reactions have proven particularly versatile. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides a route to thiazoles under mild conditions with good functional group tolerance. nih.govorganic-chemistry.org Another approach involves the copper-catalyzed oxidation of aldehydes, amines, and elemental sulfur using molecular oxygen as a green oxidant, demonstrating multiple Csp³-H bond cleavages. nih.govorganic-chemistry.org

Palladium and iron catalysts can be used to switch the selectivity of reactions. In one study, the reaction of vinyl azides and potassium thiocyanate yielded 4-substituted 2-aminothiazoles in the presence of a palladium(II) acetate (B1210297) catalyst. nih.gov However, when an iron(III) bromide catalyst was used instead, the reaction produced 4-substituted 5-thiocyano-2-aminothiazoles, showcasing catalytic control over the reaction outcome. nih.gov

Organocatalysts, which are metal-free small organic molecules, offer a greener alternative to heavy metal catalysts. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a non-toxic and commercially available organocatalyst used for the synthesis of new thiazole derivatives containing a benzofuran moiety, providing excellent yields and reducing reaction times. bepls.com Similarly, N,N-dimethyl-4-aminopyridine (DMAP) has been used to catalyze the direct C-2 aroylation of thiazoles with acid chlorides in a transition-metal-free process. organic-chemistry.org

Heterogeneous catalysts, such as silica-supported tungstosilisic acid and silica-coated magnetite nanoparticles, are also advantageous as they can be easily recovered and reused, aligning with green chemistry principles. bepls.com

Table 2: Overview of Catalytic Methods in Thiazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Outcome |

| Copper(I) iodide | [3+1+1] Condensation | Oximes, anhydrides, KSCN | Good yields under mild conditions nih.govorganic-chemistry.org |

| Palladium(II) acetate | Cyclization | Vinyl azides, KSCN | Selective formation of 4-substituted 2-aminothiazoles nih.gov |

| Iron(III) bromide | Cyclization/Thiocyanation | Vinyl azides, KSCN | Selective formation of 4-substituted 5-thiocyano-2-aminothiazoles nih.gov |

| DABCO (Organocatalyst) | Condensation | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | Eco-friendly, excellent yields, reduced reaction time bepls.com |

| Silica (B1680970) supported tungstosilisic acid (Heterogeneous) | Hantzsch one-pot synthesis | α-haloketone, thiourea, benzaldehydes | Reusable catalyst, high yields (79-90%) bepls.com |

| Trifluoromethanesulfonic acid (TfOH) | Coupling | α-diazoketones, thioamides/thiourea | Metal-free protocol with good to excellent yields organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For (2-(p-Tolyl)thiazol-4-yl)methanol, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals corresponding to the different types of protons present in the molecule. Analysis of a 400 MHz ¹H NMR spectrum shows a singlet at approximately 2.4 ppm, which is attributed to the three protons of the methyl (CH₃) group on the p-tolyl moiety. chemicalbook.com A broad singlet observed around 3.1 ppm corresponds to the hydroxyl (-OH) proton. The methylene (B1212753) protons (-CH₂) of the methanol (B129727) group appear as a singlet at approximately 4.8 ppm. The aromatic region of the spectrum displays a doublet at about 7.2 ppm with a coupling constant (J) of 8 Hz, characteristic of the two protons (C₃-H and C₅-H) on the phenyl ring that are ortho to the thiazole (B1198619) substituent. chemicalbook.com A singlet at approximately 7.27 ppm is assigned to the proton at the C₅ position of the thiazole ring. chemicalbook.com Finally, a doublet at around 7.82 ppm, also with a J value of 8 Hz, corresponds to the two protons (C₂-H and C₆-H) on the phenyl ring that are meta to the thiazole group. chemicalbook.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

While a direct mass spectrum for this compound was not found in the provided search results, analysis of its oxidation product, 2-p-tolylthiazole-4-carbaldehyde, offers valuable insights into the expected fragmentation patterns. The mass spectrum of this aldehyde shows a molecular ion peak (M⁺) at m/z 203, corresponding to its molecular weight. sigmaaldrich.com The fragmentation of this related compound suggests that the thiazole and p-tolyl moieties are relatively stable, with fragmentation likely initiated at the substituent on the thiazole ring.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 205.28 g/mol . Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da) from the molecular ion. Another prominent fragmentation could be the cleavage of the C-C bond between the thiazole ring and the methanol group, leading to the formation of a stable thiazolyl-methyl cation or a p-tolyl-thiazole cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of its key functional groups.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For this compound, both thin-layer chromatography (TLC) and column chromatography are commonly employed.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. In the synthesis of this compound, TLC is used to track the conversion of the starting material to the final product. chemicalbook.com By comparing the Rƒ values of the reaction mixture with those of the starting material and the purified product, the completion of the reaction can be ascertained.

Column Chromatography and Crystallization: For the isolation and purification of this compound on a larger scale, column chromatography is a standard method. While specific details on column chromatography for this compound are not extensively documented in the provided results, a common practice involves using a silica (B1680970) gel stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to elute the compound from the column. Following chromatographic purification, crystallization is often employed to obtain the compound in a highly pure form. A documented method for the purification of this compound involves crystallization from a mixture of chloroform (B151607) and petroleum ether. chemicalbook.com This process yields the final product as a solid with a specific melting point, which serves as a further indicator of its purity.

Exploration of Biological Activities of 2 P Tolyl Thiazol 4 Yl Methanol Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Thiazole (B1198619) derivatives have been extensively investigated for their potential to combat microbial infections. The introduction of various substituents onto the thiazole nucleus can significantly modulate their antimicrobial spectrum and potency.

Antibacterial Potential Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of thiazole derivatives has revealed activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 2-phenylacetamido-thiazole derivatives have demonstrated notable inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 to 6.25 μg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (KAS III) in E. coli. nih.gov

While specific studies on the antibacterial activity of derivatives of (2-(p-Tolyl)thiazol-4-yl)methanol are limited, the broader class of thiazolyl-1,2,3-triazolyl-alcohol derivatives has been synthesized and evaluated. epa.gov Some of these compounds exhibited good antibacterial activity against Staphylococcus albus. epa.gov Another study on thiazole derivatives showed that compounds with amino or 8-quinolinyl moieties had enhanced antimicrobial activity, with MIC values between 6.25 and 12.5 µg/mL against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | nih.gov |

| 2-Phenylacetamido-thiazole derivatives | Staphylococcus aureus | 1.56 - 6.25 | nih.gov |

| Thiazole derivatives with amino or 8-quinolinyl moieties | Staphylococcus aureus | 6.25 - 12.5 | nih.gov |

| Thiazole derivatives with amino or 8-quinolinyl moieties | Escherichia coli | 6.25 - 12.5 | nih.gov |

| Thiazole derivatives with amino or 8-quinolinyl moieties | Klebsiella pneumoniae | 6.25 - 12.5 | nih.gov |

Note: This table presents data for broader classes of thiazole derivatives due to the limited specific data on this compound derivatives.

Antifungal Activity and Target Identification

The antifungal potential of thiazole derivatives is also a significant area of research. A series of thiazolyl-1,2,3-triazolyl-alcohol derivatives demonstrated promising antifungal activity against Aspergillus niger, with MIC values ranging from 31.25 to 62.5 µg/mL. epa.gov It was noted that the presence of a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring contributed to this activity. epa.gov

Some studies have investigated the mechanism of antifungal action. For certain thiazole derivatives, it has been suggested that they may disrupt the fungal cell membrane. researchgate.net The fungicidal or fungistatic activity of these compounds is often evaluated by determining the minimum fungicidal concentration (MFC) in addition to the MIC.

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25 - 62.5 | epa.gov |

| Thiazole derivatives with amino or 8-quinolinyl moieties | Aspergillus fumigatus | 6.25 - 12.5 | nih.gov |

Note: This table presents data for broader classes of thiazole derivatives due to the limited specific data on this compound derivatives.

Anticancer Potential and Cytotoxic Mechanisms

The development of novel anticancer agents is a critical focus of medicinal chemistry, and thiazole-based compounds have emerged as a promising class of molecules.

In Vitro Screening against Various Cancer Cell Lines

A variety of thiazole derivatives have been synthesized and screened for their cytotoxic activity against numerous cancer cell lines. For example, a series of new thiazole-based heterocycles demonstrated antitumor activity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. mdpi.com Similarly, certain thiazolidin-2,4-dione derivatives have shown potent cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values in the micromolar range. nih.gov

One study on new triphenylamine-linked pyridine, thiazole, and pyrazole (B372694) analogues reported significant anticancer activity against mammary carcinoma (MDA-MB-231) and lung cancer (A-549) cell lines. epa.gov

Table 3: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidin-2,4-dione derivatives | HepG2 | 0.60 - 4.70 | nih.gov |

| Thiazolidin-2,4-dione derivatives | MCF-7 | 0.65 - 2.29 | nih.gov |

| Triphenylamine-linked thiazole analogues | A-549 | 0.00803 - 0.0095 | epa.gov |

Note: This table presents data for broader classes of thiazole derivatives due to the limited specific data on this compound derivatives.

Mechanistic Investigations of Antineoplastic Action

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. For some thiazole derivatives, the antineoplastic action has been linked to the inhibition of key cellular targets. For instance, certain thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The IC50 values for VEGFR-2 inhibition for some of these compounds were in the nanomolar range. nih.gov

Evaluation of Other Pharmacological Properties

Beyond antimicrobial and anticancer activities, the broad chemical space of thiazole derivatives has been explored for other pharmacological properties. For example, some thiazole derivatives have been investigated for their potential as antioxidants and inhibitors of monoamine oxidase B (hMAO-B), which could have implications for the treatment of neurodegenerative diseases. bldpharm.com Additionally, various thiazolidinedione derivatives have been studied for a wide range of therapeutic potentials, including anti-inflammatory, antioxidant, and anticonvulsant activities. nih.gov However, specific studies on other pharmacological properties of derivatives of this compound are not extensively reported in the current literature.

Antiviral Research Endeavors

Similarly, a thorough review of scientific databases and research publications reveals a lack of specific studies focused on the antiviral properties of this compound derivatives. No research has been published detailing the screening or testing of these specific compounds against any viral pathogens.

Therefore, no data tables or detailed research findings can be provided for these subsections as the primary research has not been conducted or is not available in the public domain.

Structure Activity Relationship Sar Studies of 2 P Tolyl Thiazol 4 Yl Methanol Analogues

Identification of Key Structural Motifs for Biological Potency

The biological activity of analogues of (2-(p-Tolyl)thiazol-4-yl)methanol is intrinsically linked to three primary structural components: the 2-aryl group (the p-tolyl moiety), the central thiazole (B1198619) ring, and the substituent at the 4-position (the methanol (B129727) group). SAR studies have demonstrated that modifications to each of these regions can significantly influence the pharmacological profile of the resulting compounds.

The thiazole ring itself is a critical pharmacophore, often involved in crucial hydrogen bonding and other non-covalent interactions with biological targets. Its five-membered aromatic structure provides a rigid scaffold that correctly orients the substituents at the 2- and 4-positions for optimal interaction with receptor binding sites.

The 2-aryl substituent , in this case, a p-tolyl group, plays a significant role in defining the potency and selectivity of these compounds. The tolyl group can engage in hydrophobic and van der Waals interactions within the target's binding pocket. The para-methyl group, in particular, can influence electronic properties and steric fit. Studies on related 2-arylthiazole derivatives have shown that the nature and position of substituents on this phenyl ring are critical for activity. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic density of the entire molecule, thereby affecting its binding affinity.

The substituent at the 4-position of the thiazole ring, the methanol group in the parent compound, is another key determinant of biological activity. This group can participate in hydrogen bonding, a critical interaction for anchoring the ligand to its target. Modifications of this group, such as conversion to ethers, esters, or amides, can profoundly alter the compound's potency and pharmacokinetic properties.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects.

In the context of this compound analogues, a QSAR model could be developed to predict the biological potency based on descriptors such as:

LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Molar Refractivity (MR): A descriptor related to the volume and polarizability of the molecule.

Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which is important for hydrogen bonding potential.

Electronic parameters: Such as Hammett constants (σ) for substituents on the p-tolyl ring, to quantify their electron-donating or -withdrawing effects.

By developing a robust QSAR model, researchers can prioritize the synthesis of novel analogues with a higher probability of exhibiting the desired biological activity, thereby streamlining the drug discovery process.

Impact of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on the core structure of this compound are critical determinants of its pharmacological profile. Numerous studies on related thiazole derivatives have provided valuable insights into these relationships.

Substitutions on the 2-Aryl Ring

The p-tolyl group in the parent compound provides a starting point for exploring the effects of various substituents on the phenyl ring. Research on other 2-arylthiazoles has shown that both electron-donating and electron-withdrawing groups can enhance biological activity, depending on the specific target. nih.gov For example, in a series of thiazole derivatives targeting cancer cell lines, compounds with a chlorophenyl group at the 2-position of a related thiazole scaffold showed significant activity. nih.gov

The following table presents the anticancer activity of some 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, highlighting the influence of substitution on the 2-aryl ring.

| Compound | Substituent on 2-Aryl Ring | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. HT-29 | IC50 (μM) vs. HepG2 |

|---|---|---|---|---|

| 4c | 4-Chlorophenyl | 3.80 ± 0.80 | 7.24 ± 0.62 | 2.94 ± 0.62 |

| 4d | 4-Bromophenyl | 3.65 ± 0.90 | 4.13 ± 0.51 | 2.31 ± 0.43 |

| 8c | 4-Chlorophenyl | 3.16 ± 0.90 | 3.47 ± 0.79 | 4.57 ± 0.85 |

Data sourced from: One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. nih.gov

These findings suggest that halogen substitutions at the para-position of the 2-phenyl ring can be beneficial for anticancer activity. This could be due to a combination of electronic effects and the ability of halogens to form specific interactions, such as halogen bonds, with the biological target.

Modifications at the 4-Position

The methanol group at the 4-position of the thiazole ring is a key site for modification to alter the pharmacological properties of the molecule. This hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting this alcohol to other functional groups can significantly impact biological activity. For instance, esterification or etherification can increase lipophilicity, potentially enhancing cell membrane permeability. The introduction of basic amine functionalities at this position can introduce new salt-bridge interactions and improve aqueous solubility.

Computational Approaches in SAR Analysis: Molecular Docking and Dynamics

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the SAR of this compound analogues at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site. For thiazole derivatives, docking studies have been successfully used to rationalize their observed biological activities. For example, the binding mode of 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors was elucidated through docking, revealing strong interactions with the enzyme's active site. researchgate.net

In the case of this compound analogues, docking studies could reveal how the p-tolyl group fits into a hydrophobic pocket of the target protein and how the 4-methanol group forms hydrogen bonds with specific residues.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding. MD simulations can help to validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy. Studies on related thiazole-based inhibitors have used MD simulations to confirm the stability of the ligand-protein complexes.

By combining molecular docking and MD simulations, researchers can gain a detailed understanding of the molecular basis of activity for this class of compounds, guiding the rational design of more potent and selective analogues.

Mechanistic Basis of Therapeutic Action

Identification of Specific Biological Targets

Direct biological targets for (2-(p-Tolyl)thiazol-4-yl)methanol have not been extensively documented. However, research into its derivatives has successfully identified several key proteins and cellular pathways that are modulated by this chemical scaffold, suggesting potential areas of activity for the parent compound.

Thiazole (B1198619) derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-Alzheimer's activities. tandfonline.com One of the primary target classes identified for derivatives of this scaffold is the cholinesterase enzymes. nih.gov Specifically, certain N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govscilit.comdioxole-5-carboxamides have been developed as selective inhibitors of butyrylcholinesterase (BuChE) , an enzyme that is considered a biomarker in the progression of Alzheimer's disease.

In the context of oncology, various thiazole-based compounds have demonstrated cytotoxic activity against a panel of human cancer cell lines, implying that their biological targets are key components of cell proliferation and survival pathways. nih.gov Identified targets for different thiazole-containing molecules include protein and lipid kinases like c-Met kinase, cyclin-dependent kinase 1 (CDK1), and PI3Kα. nih.gov Furthermore, studies on novel pyridine-thiazole hybrids have pointed towards Poly (ADP-ribose) polymerase 1 (PARP1) as a potential target, with inhibitors of this enzyme reducing the cytotoxic effects of the thiazole derivatives. nih.gov These compounds were also observed to affect DNA integrity and alter nucleus morphology in cancer cells, suggesting that DNA itself or associated proteins are primary biological targets. nih.gov

Other research has explored the thiazole scaffold in developing agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) , a nuclear receptor that plays a crucial role in metabolic processes and is a target for antidiabetic drugs. nih.govnih.gov

Enzyme Inhibition and Receptor Binding Studies

The functional consequences of targeting the molecules identified in the previous section have been explored through enzyme inhibition and receptor binding assays, primarily using derivatives of this compound.

Enzyme Inhibition: Kinetic studies have been instrumental in defining the inhibitory mechanism of these compounds. For example, a series of thiazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govscilit.com While many derivatives showed weak activity, some exhibited potent inhibition. nih.govscilit.com One study found its most effective compound (Compound 4e) had a half-maximal inhibitory concentration (IC₅₀) of 25.5 ± 2.12 µg/mL against AChE, while showing only weak inhibition of BuChE. nih.govscilit.com This indicates a degree of selectivity for AChE within that particular series. nih.govscilit.com Conversely, other research has focused on developing thiazole derivatives that are selective for BuChE.

In the pursuit of anti-diabetic agents, novel thiazole derivatives incorporating a pyrazole (B372694) scaffold were tested for their inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov Several of these compounds demonstrated potent inhibition, with IC₅₀ values comparable or superior to the reference drug acarbose. nih.gov

| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Benzo[d]thiazol-acetyl]thiosemicarbazide Derivatives | Acetylcholinesterase (AChE) | Compound 4e | 25.5 ± 2.12 (µg/mL) | nih.gov |

| Thiazole-Pyrazole Hybrids | α-glucosidase | Compound 16k | 0.128 | nih.gov |

| Thiazole-Pyrazole Hybrids | α-amylase | Compound 16e | 7.74 | nih.gov |

Receptor Binding: The thiazole scaffold, particularly when incorporated into a thiazolidinedione (TZD) structure, is recognized as a key feature for agonists of the PPAR-γ nuclear receptor. nih.govindexcopernicus.com Molecular docking studies have been used to simulate the binding of these derivatives within the ligand-binding domain of PPAR-γ. nih.gov These in-silico models, combined with in-vitro assays, have confirmed that certain thiazole-based molecules act as potent PPAR-γ agonists, with some showing activation levels comparable to the established drug rosiglitazone. nih.gov

Cellular Uptake and Intracellular Localization

The cytotoxic effects of various thiazole derivatives on cancer cell lines inherently prove their cellular uptake, as they must enter the cell to interact with intracellular targets like kinases, PARP1, and nuclear DNA. nih.gov The observation that certain derivatives cause changes in nucleus morphology further implies not only cellular entry but also localization within the nucleus. nih.gov

Furthermore, in the context of neurological applications, a derivative of (2-(p-tolyloxymethyl)thiazol-4-yl)methanol designed as a BuChE inhibitor was also noted for its high predicted blood-brain barrier (BBB) permeability. This suggests the molecule possesses physicochemical properties that facilitate passage across biological membranes, a critical step for cellular uptake within the central nervous system.

The precise mechanisms of cellular entry (e.g., passive diffusion, carrier-mediated transport) have not been specifically elucidated for this class of compounds. The study of cellular uptake can be challenging for organic compounds that lack an easily traceable label. mdpi.com However, the consistent observation of potent intracellular activity across multiple studies confirms that the thiazole scaffold is amenable to cellular penetration.

Emerging Applications and Future Research Trajectories

Development of Novel Therapeutic Agents Based on the (2-(p-Tolyl)thiazol-4-yl)methanol Scaffold

The thiazole (B1198619) ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous FDA-approved medications. researchgate.netmdpi.com This has spurred significant interest in synthesizing and evaluating new thiazole derivatives for various therapeutic purposes. While specific research on derivatives of this compound is still emerging, the broader class of 2-arylthiazoles serves as a strong indicator of its potential.

Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govcolab.ws For instance, derivatives of the 2-aminothiazole (B372263) scaffold have been extensively studied for their therapeutic potential. mdpi.com The synthesis of various substituted thiazoles has been a focal point of research, aiming to create compounds with enhanced efficacy and novel mechanisms of action. sciencescholar.us

The general synthesis of this compound itself involves the reaction of 4-(chloromethyl)-2-p-tolylthiazole with sulfuric acid in water, followed by neutralization. chemicalbook.com This process yields a stable compound that can serve as a starting material for further chemical modifications to generate a library of novel therapeutic candidates.

Table 1: Selected Pharmacological Activities of Thiazole Derivatives

| Pharmacological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of various kinases (e.g., EGFR, VEGFR-2), induction of apoptosis, disruption of tubulin assembly. | colab.wsfrontiersin.orgnih.gov |

| Antimicrobial | Inhibition of bacterial DNA gyrase, disruption of microbial cell wall synthesis. | frontiersin.orgresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.gov |

| Antiviral | Inhibition of viral replication and entry. | nih.gov |

Exploration of Diagnostic Applications

Currently, there is limited specific information available in the scientific literature regarding the diagnostic applications of this compound. However, the inherent properties of the thiazole scaffold suggest potential avenues for exploration in this area. The aromatic and electron-rich nature of the thiazole ring makes it a candidate for the development of fluorescent probes or imaging agents. nih.gov By attaching specific targeting moieties to the this compound backbone, it could be possible to create diagnostic tools for various diseases, including cancer. The development of such agents would likely involve modifying the core structure to enhance its photophysical properties and biological targeting capabilities.

Challenges and Opportunities in Thiazole-Based Drug Discovery and Development

The field of thiazole-based drug discovery is not without its challenges. Key hurdles include overcoming drug resistance, improving target specificity, and ensuring favorable safety profiles of new compounds. researchgate.net For instance, while many thiazole derivatives show promising anticancer activity in preclinical studies, their translation into clinical use can be hampered by toxicity and off-target effects. nih.govbenthamdirect.com

Despite these challenges, the opportunities in this area are vast. The versatility of the thiazole scaffold allows for extensive structure-activity relationship (SAR) studies, where systematic modifications of the molecule can lead to compounds with improved potency and selectivity. nih.gov Modern synthetic methods, including combinatorial chemistry and high-throughput screening, are accelerating the discovery of new thiazole-based drug candidates. nih.gov

The future of thiazole-based drug discovery will likely focus on the development of multi-targeted agents that can address complex diseases like cancer by hitting multiple biological targets simultaneously. frontiersin.org Furthermore, the exploration of novel drug delivery systems for thiazole-containing compounds could help to enhance their therapeutic efficacy and reduce side effects. The this compound scaffold, with its adaptable structure, is well-positioned to be a part of these future advancements in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-(p-Tolyl)thiazol-4-yl)methanol, and how can reaction conditions be adjusted to improve yield?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting chloromethylthiazole derivatives with p-tolyl groups under basic conditions (e.g., K₂CO₃ in DMF) at room temperature for 5–6 hours, followed by ice quenching and ethanol recrystallization to achieve >95% yield . Catalyst optimization, such as using Bleaching Earth Clay in PEG-400 at 70–80°C, can enhance reaction efficiency for structurally similar thiazole derivatives .

- Key Parameters : Monitor reaction progress via TLC (e.g., silica gel plates with acetonitrile/ammonium acetate buffer mobile phases) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- ¹H/¹³C NMR : Assign peaks using chemical shifts for thiazole protons (δ 7.2–8.1 ppm) and methanol groups (δ 4.5–5.0 ppm). Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC, HMBC) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and thiazole C=N (1640–1680 cm⁻¹) stretches .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁NOS⁺ = 222.0688).

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Strategies :

- Recrystallization : Ethanol or ethanol/water mixtures are effective for removing unreacted starting materials .

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) for polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

- Approach :

- Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the p-tolyl ring or thiazole modifications) .

- Test antimicrobial activity via broth microdilution assays (MIC values against S. aureus or E. coli) or anticancer activity via MTT assays on cancer cell lines .

- Correlate activity trends with computational descriptors (e.g., logP, HOMO/LUMO gaps) using QSAR models .

Q. What computational tools are suitable for predicting the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : Assess binding stability in explicit solvent (e.g., GROMACS) over 50–100 ns trajectories .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Troubleshooting :

- Dynamic Effects : Check for tautomerism in thiazole rings using variable-temperature NMR .

- Impurity Analysis : Compare HPLC retention times (C18 column, methanol/water gradient) with reference standards .

Q. What strategies mitigate stability issues (e.g., oxidation of the methanol group) during storage?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.